Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoro substituent on the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of ethyl 2-bromoacetate with a suitable amine to form the azetidine ring.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride
- 3-Fluoroazetidine hydrochloride
Uniqueness
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is unique due to its specific structural features, including the fluoro substituent on the azetidine ring. This structural modification can significantly impact its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2913241-69-5 |
---|---|
Molecular Formula |
C7H13ClFNO2 |
Molecular Weight |
197.63 g/mol |
IUPAC Name |
ethyl 2-(3-fluoroazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-6(10)3-7(8)4-9-5-7;/h9H,2-5H2,1H3;1H |
InChI Key |
VFUPLPBVRDXHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CNC1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.